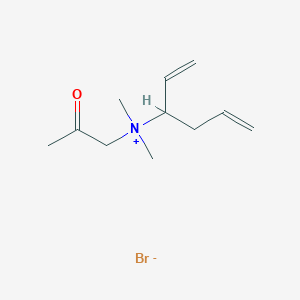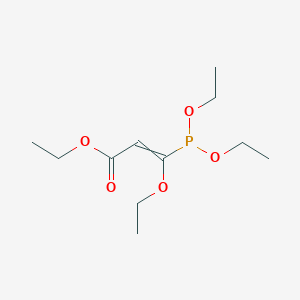
5-Hydroxy-4,4-diphenylhexan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-4,4-diphenylhexan-3-one is an organic compound with the molecular formula C18H18O2 It is characterized by the presence of a hydroxy group (-OH) and a ketone group (C=O) on a hexane backbone, with two phenyl groups attached to the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4,4-diphenylhexan-3-one typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with acetone in the presence of a base such as sodium hydroxide. This reaction forms 4,4-diphenyl-3-buten-2-one.
Hydroboration-Oxidation: The next step is the hydroboration-oxidation of 4,4-diphenyl-3-buten-2-one using borane (BH3) followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH). This step introduces the hydroxy group at the fifth carbon position, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-4,4-diphenylhexan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 5-oxo-4,4-diphenylhexanoic acid.
Reduction: Formation of 5-hydroxy-4,4-diphenylhexanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.
Applications De Recherche Scientifique
5-Hydroxy-4,4-diphenylhexan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-4,4-diphenylhexan-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: The compound can modulate signaling pathways related to inflammation and pain, potentially inhibiting the activity of enzymes like cyclooxygenase (COX).
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Diphenylhexan-3-one: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
5-Hydroxy-4,4-diphenylpentan-3-one: Has a shorter carbon chain, affecting its physical and chemical properties.
Uniqueness
5-Hydroxy-4,4-diphenylhexan-3-one is unique due to the presence of both hydroxy and ketone functional groups on a hexane backbone with two phenyl groups
Propriétés
Numéro CAS |
89867-91-4 |
|---|---|
Formule moléculaire |
C18H20O2 |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
5-hydroxy-4,4-diphenylhexan-3-one |
InChI |
InChI=1S/C18H20O2/c1-3-17(20)18(14(2)19,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,19H,3H2,1-2H3 |
Clé InChI |
UNQBGXSARLDYNF-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14377103.png)
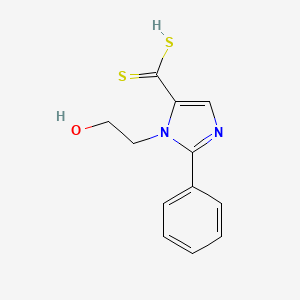
![3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol](/img/structure/B14377108.png)
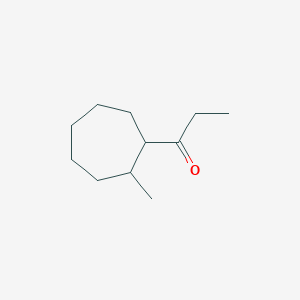
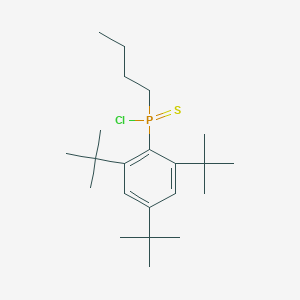

![8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14377136.png)
![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14377139.png)
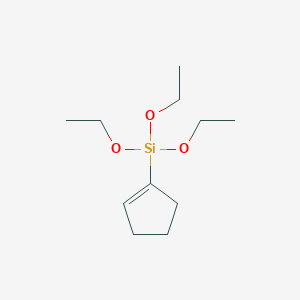
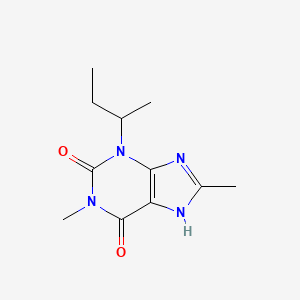
![[Benzyl(phenyl)amino]propanedioic acid](/img/structure/B14377153.png)
